molecular formula C24H24N2O3S B1605357 (R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid CAS No. 26988-61-4

(R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid

Cat. No. B1605357
CAS RN: 26988-61-4
M. Wt: 420.5 g/mol
InChI Key: CQWAYRTZXZSUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid, commonly referred to as R-ATPA, is an organosulfur compound with a wide range of applications in scientific research. It is a synthetic organic compound that is used in the synthesis of other compounds, as a catalyst in various reactions, and as a reagent in biochemical and physiological experiments. R-ATPA has a unique structure, with a tritylthio group attached to an amino acid side chain. This structure enables R-ATPA to exhibit a variety of biochemical and physiological effects in the body, making it an important tool for scientists studying a range of biological processes.

Scientific Research Applications

Peptide Synthesis

The compound is utilized in the synthesis of peptides, particularly in the formation of amide bonds, which are crucial in linking amino acids. The tritylthio group can serve as a protecting group that can be removed under mild conditions, making it valuable in stepwise peptide synthesis .

Drug Development

In medicinal chemistry, the compound’s ability to form stable amide bonds is exploited for drug development. It can be used to create a variety of drug molecules with potential therapeutic applications, especially in the design of novel compounds with specific biological targets .

Bioconjugation

This compound is used in bioconjugation techniques where it can link biomolecules to other compounds or surfaces. This is particularly useful in the development of diagnostic tools and targeted drug delivery systems .

Material Science

In material science, the compound can be incorporated into polymers to modify their properties. For example, it can be used to create biodegradable polymers for medical applications such as sutures and tissue engineering scaffolds .

Enzyme Inhibition Studies

The compound can act as a mimic of natural substrates or as an inhibitor in enzyme studies. This helps in understanding enzyme mechanisms and in the development of enzyme inhibitors as drugs .

Proteomics

In proteomics, this compound can be used in the modification of proteins to study their structure and function. It can help in identifying protein-protein interactions and in understanding the role of proteins in various diseases .

Chemical Biology

Chemical biologists use this compound to explore cellular processes by creating small molecule probes. These probes can help in tracking the movement of molecules within cells and in studying cell signaling pathways .

Nanotechnology

The compound’s ability to form stable bonds with a variety of functional groups makes it a candidate for creating nanoscale devices and materials. It can be used to functionalize nanoparticles for use in imaging, sensing, and drug delivery .

properties

IUPAC Name

2-[[(2R)-2-amino-3-tritylsulfanylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c25-21(23(29)26-16-22(27)28)17-30-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,29)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWAYRTZXZSUEP-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284496
Record name S-(Triphenylmethyl)-L-cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid

CAS RN

26988-61-4
Record name S-(Triphenylmethyl)-L-cysteinylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26988-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(Triphenylmethyl)-L-cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid
Reactant of Route 3
Reactant of Route 3
(R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid
Reactant of Route 4
Reactant of Route 4
(R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid
Reactant of Route 5
Reactant of Route 5
(R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid
Reactant of Route 6
Reactant of Route 6
(R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.